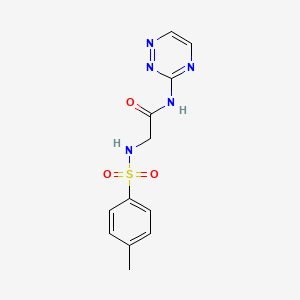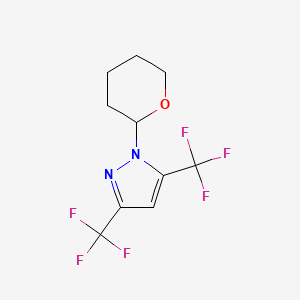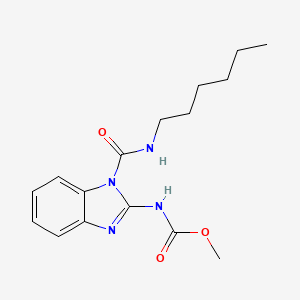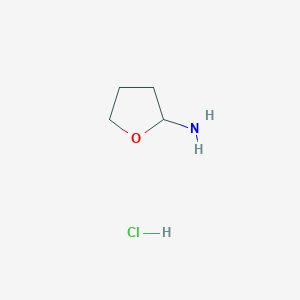
Tetrahydrofuran-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran-2-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is derived from tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-amine hydrochloride typically involves the conversion of furfural to tetrahydrofuran-derived amines. One efficient method starts with carbohydrate-based furfural, which undergoes hydrogenation in the presence of a palladium catalyst to form tetrahydrofurfurylamine. This intermediate is then reacted with hydrochloric acid to produce this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrofuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or amines can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Tetrahydrofuran-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of tetrahydrofuran-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfurylamine: A closely related compound with similar chemical properties.
2-Methyltetrahydrofuran: Another derivative used as a solvent and in chemical syntheses.
Uniqueness
Tetrahydrofuran-2-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which enhance its solubility and reactivity compared to other tetrahydrofuran derivatives .
Eigenschaften
Molekularformel |
C4H10ClNO |
|---|---|
Molekulargewicht |
123.58 g/mol |
IUPAC-Name |
oxolan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c5-4-2-1-3-6-4;/h4H,1-3,5H2;1H |
InChI-Schlüssel |
OZEIBIZOCKVHLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
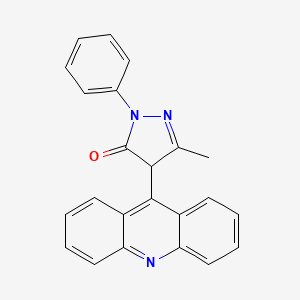

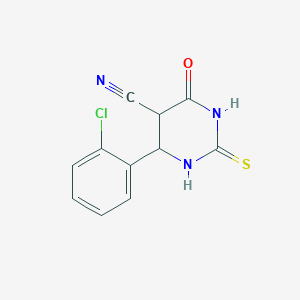
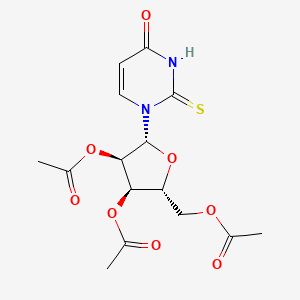
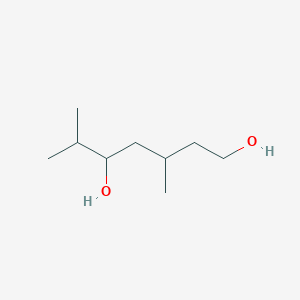
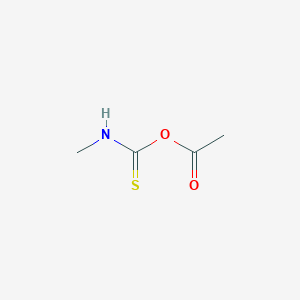


![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

